2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene
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Overview
Description
2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene is a fluorinated organic compound with the molecular formula C12H11F2NO and a molecular weight of 223.22 g/mol . This compound is characterized by the presence of two fluorine atoms on the benzene ring and an isocyanate group attached to a cyclopentyl ring. It is a clear, pale liquid with high purity, often used in research and industrial applications .
Preparation Methods
The synthesis of 2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene typically involves the reaction of 2,4-difluorobenzene with cyclopentyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to yield different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene involves its interaction with specific molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of target molecules, leading to various biological effects .
Comparison with Similar Compounds
2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene can be compared with other similar compounds, such as:
2,4-Difluorophenyl isocyanate: Similar in structure but lacks the cyclopentyl ring.
2,4-Difluorobenzyl alcohol: Contains a hydroxymethyl group instead of the isocyanate group.
1,4-Difluorobenzene: Lacks the isocyanate and cyclopentyl groups, making it less reactive
The uniqueness of this compound lies in its combination of fluorine atoms, isocyanate group, and cyclopentyl ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11F2NO |
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Molecular Weight |
223.22 g/mol |
IUPAC Name |
2,4-difluoro-1-(1-isocyanatocyclopentyl)benzene |
InChI |
InChI=1S/C12H11F2NO/c13-9-3-4-10(11(14)7-9)12(15-8-16)5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
InChI Key |
ZRILOBXZEUJFFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=C(C=C(C=C2)F)F)N=C=O |
Origin of Product |
United States |
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